

Technical Safety & Handling Guide: 2,3-Dimethyl-4-(methylthio)benzaldehyde

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Compound of Interest

Compound Name: 2,3-Dimethyl-4-(methylthio)benzaldehyde

Cat. No.: B14030478

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Executive Summary

Compound: **2,3-Dimethyl-4-(methylthio)benzaldehyde** CAS Registry Number: 2635937-79-8

Molecular Formula: C₁₀H₁₂OS^{[1][2]}

This technical guide serves as an advanced Safety Data Sheet (SDS) and handling manual for **2,3-Dimethyl-4-(methylthio)benzaldehyde**, a specialized organosulfur building block used in pharmaceutical discovery.^{[1][2]} Unlike generic SDS documents, this guide integrates physicochemical data with field-proven protocols for containment, synthesis, and emergency response, specifically tailored for drug development environments where this compound serves as a scaffold for bio-isosteric replacement and Structure-Activity Relationship (SAR) exploration.^{[1][2]}

Chemical Identity & Physicochemical Characterization^{[1][3][4][5][6][7]}

Precise identification is the first line of defense in chemical safety.^[2] This compound belongs to the class of thio-substituted benzaldehydes, characterized by high reactivity toward

nucleophiles and susceptibility to oxidation.[1][2]

Core Identifiers

Parameter	Specification
CAS Number	2635937-79-8
IUPAC Name	2,3-Dimethyl-4-(methylsulfanyl)benzaldehyde
Molecular Weight	180.27 g/mol
SMILES	<chem>CC1=C(C=CC(=C1C)C=O)SC</chem>
InChI Key	JTXFBONNPPTKPB-UHFFFAOYSA-N

Physical Properties (Experimental & Predicted)

Property	Value / Description	Causality & Note
Physical State	Viscous Liquid or Low-Melting Solid	The 2,3-dimethyl substitution increases crystal packing efficiency compared to the liquid 4-(methylthio)benzaldehyde analog.[1][2]
Boiling Point	~115–120 °C (at 1 mmHg)	Predicted based on MW and polarity; high vacuum distillation required to prevent thermal decomposition.[1][2]
Solubility	DCM, THF, Ethyl Acetate	Lipophilic nature dominates; negligible water solubility.
Odor	Pungent / Stench	Characteristic of alkyl aryl sulfides.[1][2] Olfactory fatigue is a risk.

Hazard Identification & Risk Assessment

This section synthesizes GHS classifications with "read-across" toxicology from the structural analog 4-(Methylthio)benzaldehyde (CAS 3446-89-7).[1][2]

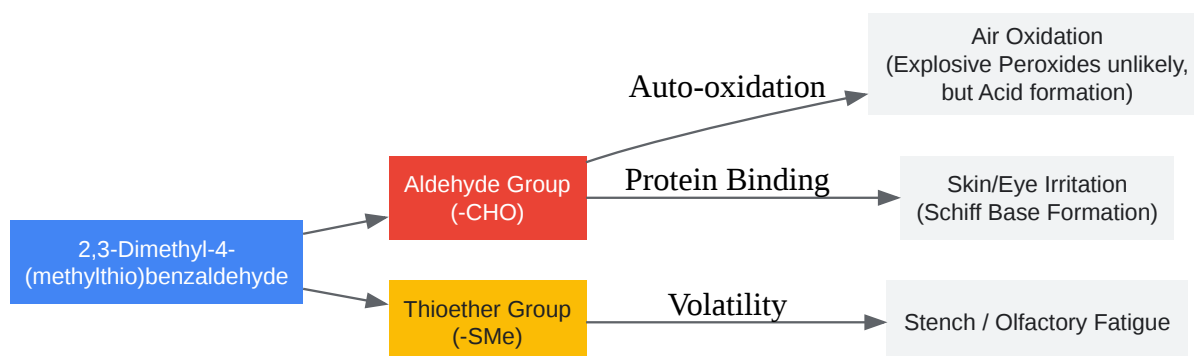
GHS Classification (29 CFR 1910.1200)[1][2][9]

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]
- Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2]

The "Thioether Factor": Specific Hazards

The methylthio (-SMe) moiety introduces specific risks not present in standard benzaldehydes:

- Metabolic Toxicity: Thioethers can be metabolized to sulfoxides and sulfones, potentially altering toxicokinetics in vivo.[2]
- Stench Management: Even trace vapors can trigger facility-wide odor complaints.[1][2]
- Oxidative Instability: The sulfur atom is a "soft" nucleophile, prone to oxidation by air to the sulfoxide, which alters stoichiometry in synthesis.



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Figure 1: Functional group hazard decomposition.^{[1][2]} The aldehyde and thioether moieties contribute distinct risk profiles requiring separate engineering controls.

Safe Handling & Engineering Controls

Protocol Authority: Protocols derived from Prudent Practices in the Laboratory (NRC) for handling organosulfur compounds.^{[1][2]}

Containment Strategy

- Primary Control: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.^{[1][2]}
- Odor Scrubbing: Do not rely solely on the hood exhaust.^{[1][2]}
 - Setup: Connect the reaction vessel vent to a bleach (NaOCl) scrubber trap.^{[1][2]}
 - Mechanism:^{[1][2][4][5][6][7]} NaOCl oxidizes the volatile sulfide to non-volatile sulfoxide/sulfone species.^[2]

Personal Protective Equipment (PPE)^{[1][2]}

- Gloves: Double-gloving is mandatory.^{[1][2]}
 - Inner Layer: Nitrile (4 mil) for dexterity.^{[1][2]}
 - Outer Layer: Laminate film (Silver Shield®) or thick Nitrile (8 mil).^{[1][2]} Organosulfur compounds can permeate standard nitrile rapidly.^{[1][2]}
- Respiratory: If working outside a hood (emergency only), use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.^{[1][2]}

Storage Requirements^[1]

- Atmosphere: Store under inert gas (Argon or Nitrogen).^{[1][2]}
- Temperature: Refrigerate (2–8 °C) to retard auto-oxidation of the aldehyde to the corresponding benzoic acid.

- Segregation: Isolate from strong oxidizing agents (peroxides, permanganates) to prevent uncontrolled exotherms.

Emergency Response Protocols

Decontamination (Spills)

Standard absorbents are insufficient due to the stench.[1][2]

- Evacuate: Clear the immediate area.
- Neutralize: Cover the spill with a slurry of 10% Sodium Hypochlorite (Bleach) or commercially available oxidant-based spill kits.[1][2] Allow to sit for 15 minutes to oxidize the sulfur.
- Absorb: Use vermiculite or clay.[1][2]
- Disposal: Seal in a double-bagged container labeled "Stench/Hazardous Waste."

Fire Fighting Measures

- Extinguishing Media: Alcohol-resistant foam, dry chemical, or CO₂. [2][8]
- Combustion Products: Emits Sulfur Oxides (SO_x) and Carbon Monoxide.[1][2] SO_x forms sulfuric acid upon contact with moisture in lungs; firefighters must wear SCBA.[1][2]

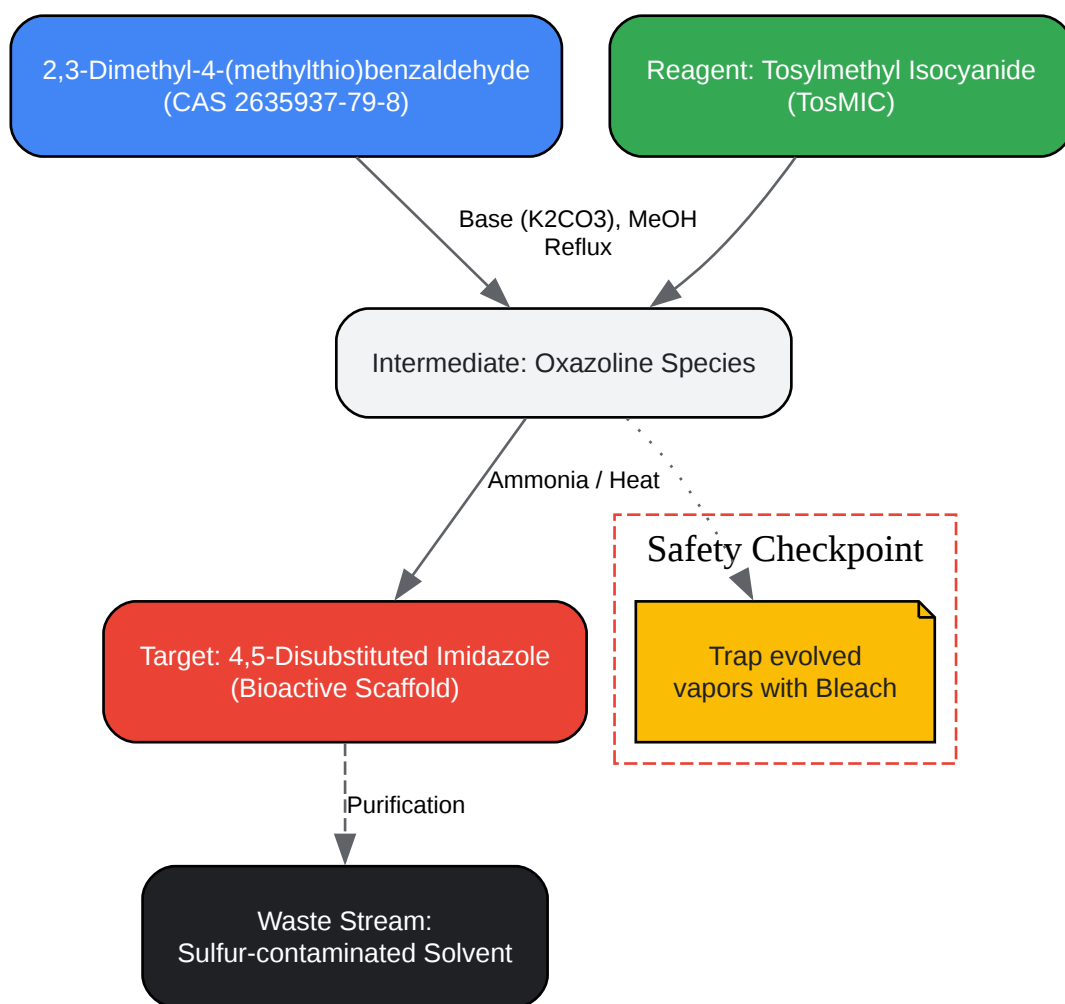
Application in Drug Discovery[2][13]

This compound is a "privileged structure" intermediate.[1][2] The 2,3-dimethyl pattern provides steric bulk that restricts rotation, potentially locking the molecule into a bioactive conformation compared to the un-substituted analog.[2]

Synthesis Workflow: Imidazole Formation

A common application is the synthesis of imidazole-based drugs (e.g., analogs of Detomidine or Dexmedetomidine).[1][2]

Reaction: Condensation with diamines or TosMIC (Van Leusen reaction).[1][2]



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Figure 2: Typical synthetic utility in imidazole scaffold construction. Note the critical waste stream management for sulfur-contaminated solvents.

Metabolic Stability Considerations

Researchers must account for the "S-oxidation switch."^{[1][2]}

- In Vitro: The -SMe group is rapidly metabolized by CYP450 and FMO enzymes to sulfoxide (-S(=O)Me) and sulfone (-SO₂Me).^{[1][2]}
- Design Tip: If the -SMe group is intended as a hydrophobic contact, its rapid oxidation to a polar sulfoxide may kill potency.^{[1][2]} Consider replacing -SMe with -OCF₃ or -Et for metabolic stability if this issue arises.^{[1][2]}

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